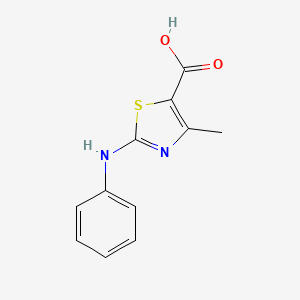

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid

Übersicht

Beschreibung

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid typically involves the condensation of 2-aminothiophenol with α-bromoacetophenone, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in solvents like ethanol or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenylamino group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid has been investigated for several medicinal properties:

- Antioxidant Activity : The compound exhibits significant antioxidant activity, which is essential for protecting cells from oxidative damage. Its ability to scavenge free radicals suggests potential therapeutic applications in preventing oxidative stress-related diseases.

- Anti-inflammatory Properties : Research indicates that this compound may have anti-inflammatory effects, making it a candidate for the treatment of inflammatory diseases.

- Anticancer Potential : Studies have shown that it demonstrates selective cytotoxicity against various cancer cell lines, such as human glioblastoma U251 and melanoma WM793. The structure-activity relationship analysis suggests that specific substitutions on the thiazole ring enhance its anticancer efficacy .

- Xanthine Oxidase Inhibition : This compound has been identified as an effective inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that produces uric acid. Its inhibition may have implications for treating conditions like gout and hyperuricemia .

The compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various pathogens, indicating its usefulness in developing new antimicrobial agents .

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique structural features allow it to be a versatile building block for synthesizing more complex heterocyclic compounds.

Case Study 1: Xanthine Oxidase Inhibition

A study synthesized a series of thiazole derivatives, including this compound, and tested their xanthine oxidase inhibitory activity. The results indicated significant inhibition comparable to established inhibitors like febuxostat.

| Compound | Xanthine Oxidase IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Febuxostat | 15.0 |

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, the compound was tested against various cancer cell lines and demonstrated selective toxicity towards cancer cells while sparing normal cells:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| U251 (glioblastoma) | 10 | 20 |

| MDA-MB-231 (breast cancer) | 15 | 15 |

| MCF10A (normal breast) | >100 | - |

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being studied. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Phenylamino-4-methyl-5-acetyl thiazole

- 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

- Ethyl 5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate

Uniqueness

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a phenylamino group and a carboxylic acid moiety makes it a versatile intermediate for further functionalization and derivatization.

Biologische Aktivität

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methyl group, a phenylamino group, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 218.25 g/mol. The thiazole moiety is integral to its biological activity, as it contributes to interactions with various biological targets.

Xanthine Oxidase Inhibition

One of the most notable activities of this compound is its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism that produces uric acid. This property suggests potential applications in treating conditions like gout and hyperuricemia. Studies have shown that this compound competes with natural substrates at the enzyme's active site, effectively reducing uric acid levels in vitro.

Antioxidant Properties

The compound also exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative damage. Its ability to scavenge free radicals may contribute to its therapeutic potential in preventing oxidative stress-related diseases.

Anticancer Potential

Recent studies indicate that this compound may have anticancer properties. It has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity. For instance, it showed promising results against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values indicating effective inhibition of cell proliferation . The structure-activity relationship (SAR) analysis suggests that substitutions on the thiazole ring enhance its anticancer efficacy .

The primary mechanism of action involves the compound's interaction with 3-oxoacyl-[acyl-carrier-protein] synthase 1 , an enzyme critical for fatty acid synthesis. By inhibiting this enzyme, the compound disrupts lipid biosynthesis pathways, which may be beneficial in treating metabolic disorders.

Case Study: Xanthine Oxidase Inhibition

A study synthesized a series of thiazole derivatives, including this compound, and tested their xanthine oxidase inhibitory activity. The results indicated that this compound exhibited significant inhibition comparable to established inhibitors like febuxostat .

| Compound | Xanthine Oxidase IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Febuxostat | 15.0 |

Case Study: Anticancer Activity

In another study focusing on its anticancer properties, this compound was tested against various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| U251 (glioblastoma) | 10 | 20 |

| MDA-MB-231 (breast cancer) | 15 | 15 |

| MCF10A (normal breast) | >100 | - |

Eigenschaften

IUPAC Name |

2-anilino-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-9(10(14)15)16-11(12-7)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBUJXLOYNNILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.